2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a fused thieno[3,4-c]pyrazole core. Its structure includes two acetamide moieties: one linked to a 3-methylphenyl group and the other to an oxolane (tetrahydrofuran) methyl substituent.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-14-4-2-5-15(8-14)9-19(26)23-21-17-12-29-13-18(17)24-25(21)11-20(27)22-10-16-6-3-7-28-16/h2,4-5,8,16H,3,6-7,9-13H2,1H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDMCCISXDVMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key structural analogues include:
Key Observations :
- Core Heterocycles: The target’s thieno[3,4-c]pyrazole differs from thieno[2,3-b]pyridine () and thieno[3,2-d]pyrimidine () in ring fusion and electronic properties, which may influence solubility and bioactivity.
- Substituents : The oxolane methyl group in the target and ’s compound enhances hydrophilicity compared to purely aromatic substituents (e.g., dichlorophenyl in ).
Crystallographic and Conformational Analysis
- Compound : Exhibits a dihedral angle of 61.8° between dichlorophenyl and thiazole rings, with N–H···N hydrogen bonds forming inversion dimers . Similar analysis for the target compound would require SHELX-based refinement () or ORTEP-3 for visualization ().
Physicochemical Properties
- Solubility : The oxolane methyl group in the target and ’s compound may improve aqueous solubility compared to ’s dichlorophenyl derivative.
- Molecular Weight : The target likely exceeds 400 g/mol (estimated), comparable to ’s compound (455.55 g/mol), suggesting moderate bioavailability challenges .
Pharmacological Potential (Inferred)
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